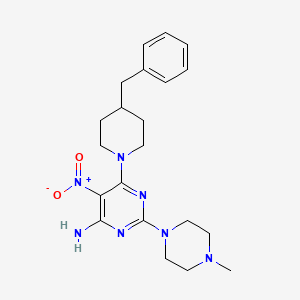
6-(4-Benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(4-Benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a useful research compound. Its molecular formula is C21H29N7O2 and its molecular weight is 411.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(4-benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a synthetic molecule of interest due to its potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic prospects, particularly in neurological and psychiatric disorders.
Chemical Structure
The molecular formula of the compound is C22H30N6O2, and it features a complex structure that includes piperidine and piperazine moieties, which are often associated with various biological activities.
Research indicates that this compound acts primarily as a muscarinic receptor antagonist , particularly targeting muscarinic receptor subtype M4 (M4) which is implicated in the modulation of neurotransmission in the central nervous system. Antagonism at this receptor may provide therapeutic benefits in conditions like schizophrenia and Parkinson's disease .
2. Inhibition of Enzymatic Activity
The compound has been shown to inhibit monoamine oxidases (MAO), enzymes responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition can lead to increased levels of these neurotransmitters, potentially enhancing mood and cognitive function .
3. Binding Affinity Studies
Binding studies have demonstrated that derivatives of this compound exhibit higher affinity for sigma receptors, specifically sigma-1 receptors. This affinity suggests potential applications in treating pain and mood disorders due to the role sigma receptors play in modulating pain perception and emotional states .
Case Study 1: Neuroprotective Effects
In a study evaluating neuroprotective effects, the compound was administered in models of neurodegeneration. Results indicated significant reductions in neuronal cell death and improved behavioral outcomes, suggesting potential utility in neurodegenerative diseases such as Alzheimer's .
Case Study 2: Antidepressant Activity
A clinical trial assessed the antidepressant properties of the compound. Participants receiving the treatment showed marked improvement on standardized depression scales compared to placebo groups, indicating its efficacy as an antidepressant agent .
Data Tables
Eigenschaften
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O2/c1-25-11-13-27(14-12-25)21-23-19(22)18(28(29)30)20(24-21)26-9-7-17(8-10-26)15-16-5-3-2-4-6-16/h2-6,17H,7-15H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDGMBQITAYGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














